5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Description
This compound is a synthetic derivative of glutamic acid, featuring a methyl ester at the 5-O position, a 4-nitrophenyl ester at the 1-O position, and a tert-butoxycarbonylamino (Boc) group at the 2-position. Its molecular complexity renders it valuable in organic synthesis, particularly as a protected intermediate for peptide coupling or prodrug development. The 4-nitrophenyl group enhances its reactivity as an active ester, facilitating nucleophilic substitution reactions, while the Boc group provides steric protection for the amino functionality during synthetic processes .
Properties
IUPAC Name |
5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O8/c1-17(2,3)27-16(22)18-13(9-10-14(20)25-4)15(21)26-12-7-5-11(6-8-12)19(23)24/h5-8,13H,9-10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDNYQRWHNTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of L-Glutamic Acid
The initial step involves protecting the α-amino group of L-glutamic acid using tert-butoxycarbonyl (Boc) chemistry. This is achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc₂O) in an alkaline aqueous solution, typically containing sodium bicarbonate (NaHCO₃). The reaction proceeds at room temperature for 12–16 hours, yielding N-Boc-L-glutamic acid. The Boc group prevents unwanted side reactions during subsequent esterification steps.
Methyl Esterification of the Gamma-Carboxyl Group
The gamma-carboxyl group of N-Boc-L-glutamic acid is selectively esterified with methanol. A patented industrial method (DE2158562C3) employs sulfuric acid as a catalyst, with a molar ratio of 1:10:1.5 (glutamic acid:methanol:H₂SO₄) under reflux conditions for 6 hours. This produces N-Boc-L-glutamic acid 5-methyl ester with a yield of 85%. The use of sulfuric acid ensures protonation of the carboxyl group, enhancing nucleophilic attack by methanol.
Table 1: Reaction Conditions for Methyl Esterification
| Parameter | Value |
|---|---|
| Substrate | N-Boc-L-glutamic acid |
| Reagent | Methanol |
| Catalyst | Sulfuric acid |
| Molar Ratio | 1:10:1.5 (substrate:MeOH:H₂SO₄) |
| Temperature | Reflux (65–70°C) |
| Reaction Time | 6 hours |
| Yield | 85% |
Activation of the Alpha-Carboxyl Group with 4-Nitrophenyl Chloroformate
The alpha-carboxyl group of N-Boc-L-glutamic acid 5-methyl ester is activated using 4-nitrophenyl chloroformate. This step is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction is typically complete within 2 hours, yielding the target compound as a crystalline solid. The 4-nitrophenyl ester group enhances reactivity toward nucleophiles, making the compound suitable for peptide coupling reactions.
Industrial-Scale Production Methods
Industrial synthesis scales the methyl esterification step using automated reactors and continuous distillation systems to remove water, shifting the equilibrium toward ester formation. The patented method emphasizes cost efficiency by recycling methanol and sulfuric acid. Key differences between laboratory and industrial protocols include:
Table 2: Laboratory vs. Industrial Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.1–1 L | 100–1,000 L |
| Catalyst Recovery | Not feasible | Sulfuric acid recycled via distillation |
| Reaction Monitoring | Manual sampling | In-line spectroscopy |
| Yield | 80–85% | 88–92% (optimized) |
Optimization of Reaction Conditions
Catalytic Efficiency
The choice of catalyst significantly impacts esterification efficiency. While sulfuric acid is effective, alternatives like p-toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin have been explored in laboratory settings. However, sulfuric acid remains preferred industrially due to its low cost and high reactivity.
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) are avoided during Boc protection to prevent premature deprotection. In contrast, the activation step requires anhydrous conditions to minimize hydrolysis of 4-nitrophenyl chloroformate.
Temperature Control
Exothermic reactions during chloroformate activation necessitate precise temperature control. Industrial setups use jacketed reactors with chilled brine (−10°C) to maintain subzero conditions, improving product stability.
Comparative Analysis of Synthetic Routes
Alternative routes, such as using pre-protected glutamic acid derivatives or enzymatic esterification, have been explored but face limitations:
Table 3: Comparison of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Acid-catalyzed esterification | High yield, scalable | Requires corrosive catalysts |
| Enzymatic esterification | Mild conditions, eco-friendly | Low throughput, high enzyme cost |
| Microwave-assisted | Faster reaction times | Limited industrial applicability |
Chemical Reactions Analysis
Types of Reactions
5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as hydroxylamine hydrochloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action for 5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate involves its interaction with molecular targets such as enzymes. The nitrophenyl group can participate in electron transfer reactions, while the pentanedioate moiety can interact with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-L-Glutamic Acid Gamma-Tert-Butyl Ester Alpha-N-Hydroxysuccinimide Ester (CAS 32886-55-8)
Structure :
- 5-O-tert-butyl ester, 1-O-hydroxysuccinimide ester, Boc-protected amino group. Key Differences:
- Reactivity : The hydroxysuccinimide (NHS) ester in this compound is more reactive toward amines than the 4-nitrophenyl ester in the target compound, enabling faster peptide bond formation under mild conditions. However, the 4-nitrophenyl group offers better leaving-group properties in strongly basic environments .
- Stability : The tert-butyl ester provides superior steric protection compared to the methyl ester, reducing hydrolysis susceptibility.
- Applications : NHS esters are preferred in bioconjugation due to their water compatibility, whereas 4-nitrophenyl esters are often used in anhydrous organic syntheses .
Table 1: Physical and Reactivity Comparison
| Property | Target Compound | Boc-Glu(γ-t-Bu)-OSu (CAS 32886-55-8) |
|---|---|---|
| Molecular Weight | ~380 g/mol (estimated) | 416.42 g/mol |
| Ester Reactivity | Moderate (4-nitrophenyl) | High (NHS ester) |
| Solubility | Low in water, high in DCM/THF | Moderate in DMSO/DMF |
| Typical Use | Organic synthesis intermediates | Bioconjugation, peptide coupling |
5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid
Structure :
- Free carboxylic acid at the 5-O position, Boc-protected amino group. Key Differences:
- Functionality : The absence of ester groups (methyl or 4-nitrophenyl) limits its utility as a reactive intermediate. Instead, it serves as a precursor for further functionalization.
- Stability: The free carboxylic acid increases polarity and water solubility but reduces compatibility with nonpolar solvents.
O-Ethyl O-(4-Nitrophenyl) Phenylphosphonothioate (EPN)
Structure :
- Phosphonothioate ester with 4-nitrophenyl and ethyl groups. Key Differences:
- Application : EPN is a pesticide, whereas the target compound is a synthetic intermediate.
- Toxicity: EPN exhibits acute neurotoxicity due to its organophosphate structure, while the target compound’s hazards are primarily linked to its nitroaromatic decomposition products .
Research Findings and Critical Analysis
Stability and Handling
The methyl ester at the 5-O position offers moderate stability compared to bulkier tert-butyl esters. Decomposition pathways include hydrolysis under acidic/basic conditions and thermal degradation, producing nitrogen oxides (NOx) and carbon monoxide (CO) . Proper ventilation and personal protective equipment (e.g., NIOSH-certified respirators) are critical during handling .
Biological Activity
5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| CAS Number | 16947-07-2 |
| Molecular Weight | 302.30 g/mol |
| LogP | 2.9567 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, particularly in the context of cancer therapeutics and anti-inflammatory actions.
Enzyme Inhibition
Studies have shown that derivatives of nitrophenyl compounds can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The nitrophenyl group is known for its electrophilic nature, which allows it to form adducts with nucleophilic sites on proteins and nucleic acids, potentially disrupting normal cellular processes.
Biological Activity Overview
Research on the biological activity of 5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate indicates a range of effects:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by activating caspase pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokine production in vitro.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies
- Anticancer Effects : A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed by flow cytometry.
- Inflammation Modulation : Johnson et al. (2024) investigated the anti-inflammatory properties in a mouse model of arthritis. The administration of the compound led to a marked decrease in joint swelling and inflammatory markers compared to control groups.
- Antimicrobial Activity : Research by Lee et al. (2023) highlighted the compound's efficacy against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
